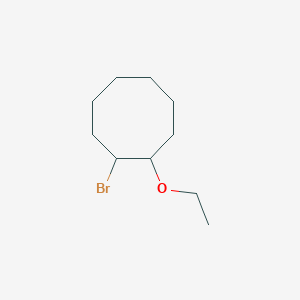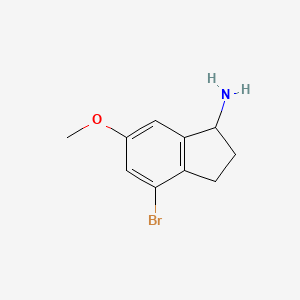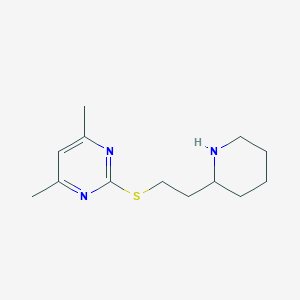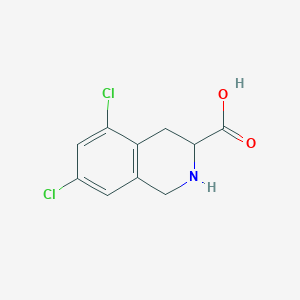
1-Bromo-2-ethoxycyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethoxycyclooctane is an organic compound belonging to the class of cycloalkanes It features a bromine atom and an ethoxy group attached to a cyclooctane ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-ethoxycyclooctane typically involves the bromination of 2-ethoxycyclooctane. This can be achieved through the following steps:
Bromination Reaction: The starting material, 2-ethoxycyclooctane, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to introduce the bromine atom at the desired position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-ethoxycyclooctane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-) ions, leading to the formation of different substituted cyclooctane derivatives.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (t-BuOK) can result in the formation of 2-ethoxycyclooctene.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxycyclooctane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethoxycyclooctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in studies involving the modification of biological molecules, such as the synthesis of bioactive compounds.
Medicine: Research into potential therapeutic applications, including the development of new drugs and drug delivery systems, often involves derivatives of this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-ethoxycyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-ethoxycyclooctane can be compared to other similar compounds, such as:
1-Bromo-2-methylcyclooctane: Similar in structure but with a methyl group instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-2-ethoxycyclohexane: A smaller ring size compared to cyclooctane, resulting in different chemical properties and stability.
1-Bromo-2-ethoxycyclopentane:
The uniqueness of this compound lies in its specific ring size and the presence of both a bromine atom and an ethoxy group, which confer distinct reactivity and versatility in various chemical transformations.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-bromo-2-ethoxycyclooctane |
InChI |
InChI=1S/C10H19BrO/c1-2-12-10-8-6-4-3-5-7-9(10)11/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
ZLDKLTPOZYZQSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)





![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)



![Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13339562.png)


![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)
